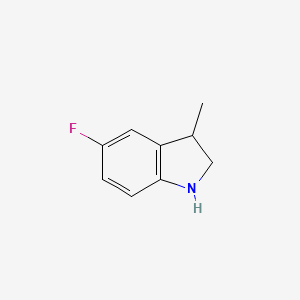

5-fluoro-3-methyl-2,3-dihydro-1H-indole

Description

5-Fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated indoline derivative characterized by a partially saturated six-membered ring fused to a five-membered pyrrole-like ring. The fluorine atom at position 5 and the methyl group at position 3 modulate its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and material science.

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

5-fluoro-3-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 |

InChI Key |

VVECRAFZDHQTQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-fluoro-3-methyl-2,3-dihydro-1H-indole becomes evident when compared to analogs. Key differences in substituents, ring saturation, and synthetic accessibility are summarized below:

Key Observations :

Substituent Effects on Reactivity :

- The 3-methyl group in the target compound may sterically hinder electrophilic substitution at position 3, contrasting with unsubstituted analogs like 5-fluoro-2,3-dihydro-1H-indole hydrochloride, which are more reactive at this position .

- Sulfonated derivatives (e.g., 7c) exhibit higher melting points (111–112°C) due to increased polarity from the sulfonyl group, whereas alkylated analogs (e.g., 7b) have lower melting points (55–56°C) .

Synthetic Efficiency :

- Methylation (e.g., 7b) and sulfonation (7c) reactions achieve near-quantitative yields (>95%), while carboxamide couplings (e.g., compound 3) are less efficient (37.5% yield), likely due to steric and electronic challenges in nucleophilic acyl substitution .

Spectroscopic Signatures :

- The ¹H NMR of 5-fluoro-3-(2-methylbenzyl)-1H-indole (3aa) shows distinct aromatic proton shifts (δ 7.94–6.80 ppm) and a methyl singlet at δ 2.33 ppm, whereas the target compound’s 3-CH3 group would produce a characteristic upfield shift near δ 1.5–2.5 ppm .

- Fluorine atoms in these compounds induce deshielding effects in ¹³C NMR, as seen in compound 3aa (δ 157.8 ppm, d, J = 234 Hz for C-F coupling) .

QSAR studies on related indole derivatives (e.g., 5-methyl/trifluoromethoxy-indole-2,3-diones) highlight the importance of electron-withdrawing groups (e.g., F, CF3) in enhancing binding affinity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.